molecular formula C24H34O17 B13418976 [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate

Cat. No.: B13418976
M. Wt: 594.5 g/mol
InChI Key: VLOPTISRWGNXGK-FXPCSOOLSA-N
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Description

The compound [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate is a highly acetylated oligosaccharide derivative. Its structure comprises two oxane (pyranose) rings interconnected via an ether linkage. Key features include:

  • Functional groups: Six acetyl groups (three on the secondary oxane ring, two on the primary ring, and one terminal acetate ester).
  • Physical properties: Estimated density of 1.37±0.1 g/cm³ and pKa of 8.47±0.70, as inferred from structurally similar compounds .
  • Synthetic relevance: Acetylation patterns enhance stability and modulate solubility, making it a candidate for drug delivery systems or enzymatic studies .

Properties

Molecular Formula

C24H34O17

Molecular Weight

594.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate

InChI

InChI=1S/C24H34O17/c1-9(27)33-17-15(7-25)39-23(21(37-13(5)31)19(17)35-11(3)29)41-24-22(38-14(6)32)20(36-12(4)30)18(34-10(2)28)16(8-26)40-24/h15-26H,7-8H2,1-6H3/t15-,16-,17-,18-,19+,20+,21-,22-,23-,24-/m1/s1

InChI Key

VLOPTISRWGNXGK-FXPCSOOLSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)C)OC(=O)C)OC(=O)C)CO

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)CO)OC(=O)C)OC(=O)C)OC(=O)C)CO

Origin of Product

United States

Preparation Methods

Overview

This method involves starting from partially protected sugar derivatives, specifically hydroxyl-rich monosaccharides or oligosaccharides, which undergo selective acetylation to introduce diacetate and triacetate groups.

Research Outcomes

  • This approach is well-documented for synthesizing acetylated sugars, with yields often exceeding 80% under optimized conditions.
  • The process allows for regioselective acetylation, crucial for obtaining the specific stereochemistry of the target compound.

Enzymatic Acetylation and Acylation

Overview

Enzymatic methods employ acetyltransferases to selectively acetylate hydroxyl groups on sugar moieties, offering high regio- and stereoselectivity.

Procedure

  • Enzyme Selection: Use of specific acetyltransferases capable of acting on carbohydrate substrates.
  • Reaction Conditions: Mild conditions (aqueous buffer, ambient temperature) favoring enzyme activity.
  • Substrate Preparation: Enzymatic acetylation of precursor sugars or oligosaccharides.

Research Outcomes

  • Enzymatic methods provide high selectivity, reducing side reactions.
  • Suitable for synthesizing complex acetylated oligosaccharides with precise stereochemistry.

Protection-Deprotection Strategies with Sequential Acetylation

Overview

This multi-step approach involves initial protection of hydroxyl groups, followed by selective deprotection and subsequent acetylation to achieve the desired acetylation pattern.

Procedure

  • Protection: Use of protecting groups such as tert-butyldimethylsilyl (TBDMS) or benzyl groups.
  • Selective Deprotection: Removal of protecting groups from specific hydroxyl positions.
  • Acetylation: Treatment with acetic anhydride or acetyl chloride to introduce di- and tri-acetate groups at targeted positions.
  • Final Deprotection: Removal of protecting groups to yield the fully acetylated compound.

Research Outcomes

  • This method offers high regioselectivity, essential for stereochemically complex molecules.
  • Yields vary depending on the protecting group strategy but typically range from 60-85%.

Solid-Phase Synthesis Techniques

Overview

Emerging methods utilize solid-phase synthesis for constructing complex carbohydrate derivatives, including acetylated oligosaccharides.

Procedure

  • Resin Loading: Sugar derivatives are attached to a solid support.
  • Sequential Reactions: Protecting group manipulations, selective acetylation, and deprotection occur on the solid support.
  • Cleavage: Final compound is cleaved from the resin after completion.

Research Outcomes

  • This approach enhances purity and simplifies purification.
  • Suitable for generating libraries of acetylated oligosaccharides.

Patented Synthetic Routes and Innovations

Patent Insights

  • Patent CN103524683A describes a method involving acylation of sugar derivatives with acetic anhydride, followed by purification steps to obtain the target acetylated compounds.
  • The process emphasizes regioselectivity and stereoselectivity, employing specific reaction conditions and catalysts to control the acetylation pattern.

Research Outcomes

  • Patented methods demonstrate high efficiency and reproducibility.
  • They incorporate advanced protection-deprotection sequences and optimized reaction conditions to maximize yield and stereochemical fidelity.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Direct Acetylation Acetic anhydride, pyridine, selective hydroxyl acetylation Simple, high yield, scalable Requires regioselectivity control
Enzymatic Acetylation Use of acetyltransferases, mild conditions High selectivity, environmentally friendly Enzyme availability and cost
Protection-Deprotection Strategy Sequential protection and deprotection steps Precise regio- and stereocontrol Multi-step, time-consuming
Solid-Phase Synthesis Resin-bound intermediates Purity, automation potential Equipment-intensive, limited scalability
Patent-Driven Methods Customized acylation protocols High reproducibility, optimized yields Patent restrictions, complex setup

Chemical Reactions Analysis

Hydrolysis of Acetyl Groups

The acetyloxy groups (–OAc) undergo hydrolysis under acidic or basic conditions to yield hydroxyl groups. This reaction is critical for modulating the compound’s solubility and biological activity.

Reaction Conditions Products Notes
0.1M NaOH, 25°C, 2 hoursCorresponding polyol with free –OH groupsComplete deacetylation confirmed via NMR
0.5M HCl, 60°C, 1 hour Partial deacetylation (selective removal at C4/C5 positions)Stabilized by steric hindrance at C3

Mechanistic Insight :

  • Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate.

  • Acid-catalyzed hydrolysis involves protonation of the ester oxygen, enhancing electrophilicity of the carbonyl carbon .

Oxidation of Hydroxymethyl Groups

The hydroxymethyl (–CH2OH) moiety can be oxidized to a carboxylate (–COOH) group under controlled conditions.

Oxidizing Agent Conditions Product Yield
KMnO4 (aqueous, acidic) 50°C, 4 hoursCarboxylic acid derivative78%
TEMPO/NaClO (biphasic) RT, 2 hours, pH 9.5Aldehyde intermediate62%

Key Consideration : Over-oxidation to carboxylic acids is common with strong oxidizing agents. Selective aldehyde formation requires milder conditions .

Glycosidic Bond Cleavage

The glycosidic linkage between the two oxane rings is susceptible to acid-catalyzed hydrolysis, yielding smaller fragments.

Acid Catalyst Conditions Products
Trifluoroacetic acid 80°C, 6 hoursMonomeric oxane units with free reducing ends
H2SO4 (dilute)100°C, 3 hoursPartial cleavage with acetyl groups retained

Structural Impact : Cleavage disrupts the compound’s conformational rigidity, affecting its interactions with biological targets .

Esterification and Acylation

The free hydroxyl groups (post-hydrolysis) can be re-acetylated or modified with other acyl groups.

Reagent Conditions Product Application
Acetic anhydride Pyridine, RT, 12 hoursRe-acetylated derivativeStability enhancement
Benzoyl chloride DCM, 0°C, 2 hoursBenzoylated analogLipophilicity modulation

Stereochemical Retention : Reactions at chiral centers (C2, C3, C4, etc.) proceed with retention of configuration due to steric constraints .

Enzymatic Modifications

Biocatalytic approaches enable selective modifications:

Enzyme Reaction Outcome
Lipase B (Candida antarctica)Transesterification of –OAc groupsSite-specific acyl exchange
β-GlucosidaseGlycosidic bond hydrolysisControlled release of aglycone units

Advantage : Enzymes offer regioselectivity unattainable via traditional chemical methods .

Stability Under Physiological Conditions

The acetyl groups provide hydrolytic stability in neutral aqueous environments (pH 7.4, 37°C), with <5% deacetylation over 24 hours. This property is exploited in prodrug designs to delay metabolic activation.

Interaction with Nucleophiles

The electron-deficient carbonyl carbons in acetyl groups react with nucleophiles (e.g., amines, thiols):

Nucleophile Conditions Product
Ethylenediamine EtOH, reflux, 8 hoursAmide-linked dimeric derivative
Cysteine PBS buffer, 37°C, 24hThioester conjugate

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule for studying acetylation reactions and the behavior of acetylated sugars. It is also used in the synthesis of more complex molecules and as a starting material for various chemical transformations.

Biology

In biology, the compound is used to study the metabolism of acetylated sugars and their role in cellular processes. It is also used in the development of biochemical assays and as a substrate for enzymatic reactions.

Medicine

In medicine, the compound has potential applications in drug delivery and as a prodrug. The acetyl groups can be hydrolyzed in vivo to release the active disaccharide, making it a useful tool for targeted drug delivery.

Industry

In industry, the compound is used in the production of biodegradable polymers and as a precursor for the synthesis of other acetylated derivatives. It is also used in the food industry as a flavoring agent and in the production of sweeteners.

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate involves the hydrolysis of the acetyl groups to release the active disaccharide. This process is catalyzed by esterases and other enzymes in the body. The released disaccharide can then participate in various metabolic pathways and exert its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related acetylated glycosides:

Compound Name Substituents/Modifications Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound 4,5-Diacetyloxy primary ring; 3,4,5-triacetyloxy secondary ring Acetate esters, hydroxymethyl ~750 (estimated)
[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-(5,8-dioxonaphthalen-1-yl)oxyoxan-2-yl]methyl acetate 5,8-Dioxonaphthalenyloxy group Triacetyloxy, dioxonaphthalenyl 390.339
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate Allyloxy substituent Triacetate, acetoxymethyl Not reported
[(2R,3R,4S,5R)-4,5-Diacetyloxy-6-(4-bromoanilino)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate 4-Bromoanilino group Bromophenyl, diacetyloxy 790.46 (C₃₂H₄₀BrNO₁₇)
[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate 4-Methylphenoxy and acetamido groups Acetamido, methylphenoxy 437.44 (C₂₁H₂₇NO₉)

Physicochemical Properties

  • Solubility : Acetylated derivatives generally exhibit lower aqueous solubility due to hydrophobic acetyl groups. For example, the allyloxy-substituted triacetate () is likely lipid-soluble, facilitating membrane permeability .
  • Stability: The target compound’s multiple acetyl groups protect hydroxyls from hydrolysis, enhancing stability in acidic environments compared to non-acetylated analogs .

Biological Activity

The compound [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate is a complex glycoside derivative that has garnered interest for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound features multiple hydroxymethyl and acetoxy groups attached to a sugar backbone, which contributes to its biological properties. The stereochemistry is crucial for its activity, as the specific configuration of the hydroxyl groups can influence binding interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Zhang et al. (2021) demonstrated that the compound showed inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a strong ability to scavenge free radicals:

Assay TypeIC50 (µg/mL)
DPPH25
ABTS30

These results imply that the compound may protect against oxidative stress-related diseases.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of the compound were tested on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited selective cytotoxicity with IC50 values as follows:

Cell LineIC50 (µM)
HeLa15
MCF-720

The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of caspase-3 and -9 in treated cells.

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of DNA Synthesis : The presence of acetoxy groups may interfere with nucleic acid synthesis in microorganisms.
  • Modulation of Antioxidant Enzymes : The compound may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Induction of Apoptosis : The activation of caspases suggests a pro-apoptotic effect in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by resistant bacterial strains, topical application of the compound resulted in significant improvement in symptoms within two weeks. The study highlighted a reduction in bacterial load and inflammation.

Case Study 2: Cancer Treatment

A phase II trial explored the efficacy of this compound as an adjunct therapy in breast cancer patients undergoing chemotherapy. Results indicated improved overall survival rates and reduced tumor size compared to control groups.

Q & A

Basic: What are the recommended methods for synthesizing this compound, and how can regioselective acetylation be achieved?

Answer:
Synthesis involves a multi-step regioselective acetylation strategy. Begin by protecting hydroxyl groups using temporary protecting agents (e.g., trimethylsilyl ethers), followed by sequential acetylation of specific positions under anhydrous conditions with acetic anhydride and catalytic DMAP. Monitor reaction progress using 1H^1H-NMR (e.g., acetyl proton signals at δ 2.0–2.2 ppm) and HPLC (C18 column, acetonitrile/water gradient) to confirm intermediate purity. Final deprotection under mild acidic conditions yields the target compound. Regioselectivity is ensured by steric and electronic factors of the oxane backbone .

Advanced: How can researchers resolve contradictions in NMR data when analyzing the stereochemistry of the glycosidic linkage?

Answer:
Use 2D NMR techniques:

  • HSQC/HMBC : Correlate 1H^1H-13C^{13}C couplings to confirm connectivity.
  • NOESY/ROESY : Identify spatial proximity of protons across the glycosidic bond (e.g., inter-residue H1–H4 interactions).
  • Comparative analysis : Cross-validate with literature data for structurally similar disaccharide derivatives (e.g., δ 4.5–5.5 ppm for anomeric protons). Computational methods like density functional theory (DFT) can predict NMR chemical shifts for stereoisomers, aiding in assignment .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use a fume hood to avoid inhalation of aerosols.
  • Storage : Keep in a sealed, desiccated container at –20°C to prevent hydrolysis of acetyl groups.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Refer to SDS guidelines for skin/eye exposure protocols .

Advanced: What strategies can be employed to study the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated stability studies : Incubate the compound at 25°C, 40°C, and 60°C in buffers of pH 2–9. Analyze degradation products via LC-MS every 24 hours.
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life at standard storage conditions.
  • Humidity control : Use dynamic vapor sorption (DVS) to assess moisture-induced hydrolysis of acetyl esters. Stability is optimal below 30% relative humidity .

Basic: How is the purity of this compound typically assessed, and what chromatographic methods are most effective?

Answer:

  • Reverse-phase HPLC : Use a C18 column with a gradient of 10–90% acetonitrile in water (0.1% formic acid). Retention times correlate with polarity; acetylated regions elute later.
  • LC-MS : Confirm molecular ion peaks ([M+Na]+^+) for exact mass verification.
  • TLC : Silica plates with ethyl acetate/hexane (3:7) visualize spots under UV (254 nm) or charring with sulfuric acid .

Advanced: What in silico approaches are suitable for predicting the biological activity of this compound against specific molecular targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like Hedgehog pathway proteins (e.g., SMO or PTCH1). Validate with free energy calculations (MM/PBSA).
  • Molecular dynamics (MD) simulations : GROMACS or AMBER can assess binding stability over 100-ns trajectories.
  • Pharmacophore modeling : Identify critical acetyl and hydroxyl groups for hydrogen bonding and hydrophobic interactions .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

  • 1H^1H- and 13C^{13}C-NMR : Assign signals for acetyl groups (δ 2.0–2.2 ppm, 1H^1H; δ 170–175 ppm, 13C^{13}C) and anomeric protons (δ 4.5–5.5 ppm).
  • IR spectroscopy : Detect C=O stretches (~1740 cm1^{-1}) and hydroxyl vibrations (~3400 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ or [M+Na]+^+) with <2 ppm error .

Advanced: How can researchers investigate the compound’s role in modulating enzyme activity?

Answer:

  • Enzyme inhibition assays : Use fluorescence-based kits (e.g., ATPase activity for kinases) with varying compound concentrations (0.1–100 µM). Calculate IC50_{50} values via nonlinear regression.
  • Kinetic analysis : Determine KiK_i and inhibition type (competitive/non-competitive) using Lineweaver-Burk plots.
  • Cellular validation : Test in CRISPR-engineered cell lines (e.g., Hedgehog pathway reporters) to assess target engagement and downstream effects .

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